3-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
3-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)propanoic acid is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a propanoic acid group attached to a pyrazole ring substituted with diethyl and methyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-diethyl-1-methyl-1H-pyrazole with a suitable propanoic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materialsThe use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
- 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
3-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of diethyl and methyl groups influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-(3,5-diethyl-1-methylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H18N2O2/c1-4-9-8(6-7-11(14)15)10(5-2)13(3)12-9/h4-7H2,1-3H3,(H,14,15) |
InChI Key |
VYFNTZRQUDRZMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)CCC(=O)O |
Origin of Product |
United States |
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